molecular formula C8H18N2O4S B1663699 HEPES CAS No. 7365-45-9

HEPES

Cat. No.: B1663699
CAS No.: 7365-45-9
M. Wt: 238.31 g/mol
InChI Key: JKMHFZQWWAIEOD-UHFFFAOYSA-N
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Description

HEPES, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent. It is one of the twenty Good’s buffers, which are used to maintain the pH of biological and chemical solutions. This compound is particularly valued for its ability to maintain physiological pH despite changes in carbon dioxide concentration, making it widely used in cell culture .

Preparation Methods

Synthetic Routes and Reaction Conditions

HEPES can be synthesized by reacting 1-piperazineethanol with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

HEPES undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from reactions involving this compound include various sulfonic acid derivatives and substituted piperazine compounds .

Scientific Research Applications

HEPES is widely used in scientific research due to its excellent buffering capacity. Some of its applications include:

Mechanism of Action

HEPES exerts its buffering effects by capturing or releasing hydrogen ions depending on the pH of the solution. This ability to maintain a stable pH is due to its zwitterionic nature, which allows it to act as both an acid and a base. The molecular targets and pathways involved include interactions with hydrogen ions and other ions present in the solution .

Comparison with Similar Compounds

HEPES is compared with other Good’s buffers such as:

    MES (2-(N-morpholino)ethanesulfonic acid): Similar buffering range but less effective at maintaining pH in the presence of carbon dioxide.

    MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but different pH range.

    PIPES (1,4-piperazinediethanesulfonic acid): Similar structure but different buffering properties.

This compound is unique due to its high buffering capacity and stability in the presence of carbon dioxide, making it particularly suitable for cell culture applications .

Biological Activity

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used buffering agent in biological and biochemical research. Its biological activity extends beyond mere pH stabilization, influencing various cellular processes, particularly in cell culture environments. This article explores the biological activities of this compound, highlighting its effects on lysosomal function, enzyme activity, and cellular signaling.

Overview of this compound

This compound is a zwitterionic buffer that maintains physiological pH levels in cell culture media. It is favored due to its minimal interference with biological systems compared to other buffering agents. Despite its advantages, recent studies have revealed significant biological activities associated with this compound that can impact experimental outcomes.

Effects on Lysosomal Function

Research has demonstrated that this compound supplementation in cell culture media can induce lysosomal biogenesis and alter lysosomal dynamics. A study showed that this compound activates the MiT/TFE family of transcription factors, which are crucial for lysosomal-autophagic gene expression. This activation leads to increased lysosomal biogenesis and autophagic flux, as evidenced by the elevated levels of autophagosomes in cells cultured with this compound .

Table 1: Impact of this compound on Lysosomal Dynamics

ParameterControl (No this compound)This compound Supplemented
Autophagosome LevelsLowHigh
MiT/TFE Nuclear TranslocationMinimalSignificant
Cell ViabilityNormalNormal

Influence on Enzyme Activity

This compound has been shown to affect the activity of various enzymes, particularly lysosomal enzymes. In fibroblasts derived from Gaucher disease patients, this compound-buffered media significantly increased the activity of glucocerebrosidase (GCase), while simultaneously impairing the maturation of other lysosomal enzymes such as α-glucosidase and β-glucuronidase . This suggests that this compound can modulate the processing and turnover of lysosomal enzymes.

Case Study: GCase Activity in Fibroblasts

A detailed investigation into GCase activity revealed that cells cultured in this compound-buffered media exhibited higher total cellular GCase levels but reduced maturation of the enzyme. This phenomenon was attributed to altered lysosomal degradation processes influenced by the buffering conditions .

Reactive Oxygen Species (ROS) Generation

This compound has been implicated in the generation of reactive oxygen species (ROS) under certain conditions. Studies indicate that oxidative compounds can lead to increased hydrogen peroxide (H2O2) levels when this compound is present in cell culture media. This ROS generation can affect cell signaling pathways and potentially lead to cellular stress or damage if not properly regulated .

Modulation of Drug Transport

This compound also influences drug transport mechanisms within cells. Research indicates that it can alter the activity of P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. In experiments with Caco-2 and MDCK-MDR1 cells, increasing concentrations of this compound were found to diminish the uptake of P-gp substrates, suggesting a modulatory role on ATP-dependent transport mechanisms .

Q & A

Basic Research Questions

Q. Under what experimental conditions is HEPES preferred over bicarbonate-based buffers in cell culture?

this compound is recommended for cell culture when extended manipulation outside a CO₂ incubator is required, as it maintains pH stability without relying on atmospheric CO₂. A concentration of 10–25 mM is typical, with 25 mM being optimal for prolonged extracellular stability . Researchers should validate pH maintenance using calibrated pH meters and account for temperature fluctuations, as this compound exhibits minimal pH drift (ΔpH ≈ 0.01–0.03 per °C) compared to bicarbonate buffers .

Q. What methodological steps ensure proper preparation and storage of this compound buffer solutions?

  • Dissolve this compound in ultrapure water (18.2 MΩ·cm) at room temperature.
  • Adjust pH using NaOH or HCl, ensuring the final pH is validated at the experimental temperature (this compound pKa = 7.5 at 25°C; shifts by -0.014/°C).
  • Sterilize via filtration (0.22 µm) and store at 4°C for ≤6 months. Avoid freeze-thaw cycles to prevent precipitation .

Q. How does this compound enhance reproducibility in protein purification workflows?

this compound’s zwitterionic nature minimizes interference with cation-exchange chromatography, making it ideal for separating cationic biomolecules. For example, in a study comparing buffers, this compound (10 mM) achieved 95% protein recovery vs. 82% with Tris, attributed to its lower ionic competition . Always pre-equilibrate columns with this compound buffer and monitor conductivity to avoid nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound-induced cellular toxicity across studies?

Discrepancies often arise from differences in cell type, concentration, and exposure duration. For example, a 2025 study found no apoptosis in HEK293 cells after 2-hour exposure to 50 mM this compound, while another reported mitochondrial stress in primary neurons at 30 mM after 24 hours . To address contradictions:

  • Perform dose-response assays (e.g., 5–50 mM this compound) under standardized conditions.
  • Include viability controls (e.g., ATP assays, live/dead staining) and compare with alternative buffers (e.g., MOPS, PBS) .

Q. What experimental design considerations are critical when optimizing this compound concentration in molecular imprinting studies?

Kinetic binding assays reveal that this compound concentration (e.g., 10 mM vs. 50 mM) minimally affects ligand-polymer affinity but impacts cost-efficiency. For example, reducing this compound from 50 mM to 10 mM in a molecularly imprinted polymer (MIP) system saved 80% reagent costs without compromising binding capacity (Δ<5%) . Key steps:

  • Test equilibration time (e.g., 30–120 min) to ensure saturation.
  • Use HPLC or surface plasmon resonance (SPR) to quantify binding ratios (e.g., [this compound] vs. ACN content) .

Q. How does this compound interact with metal ions in enzymatic assays, and how can this be mitigated?

this compound weakly chelates divalent cations (e.g., Mg²⁺, Ca²⁺), potentially altering enzyme kinetics. In a 2024 study, 20 mM this compound reduced Mg²⁺ availability by 15%, decreasing Taq polymerase activity by 12% in PCR. Mitigation strategies:

  • Increase metal ion concentrations by 10–20% in this compound-based reactions.
  • Validate activity via parallel assays with non-chelating buffers (e.g., Tris-HCl) .

Q. Methodological Best Practices

Validating this compound Compatibility with Fluorescence-Based Assays
this compound exhibits negligible autofluorescence (λex/λem = 260/360 nm), making it suitable for UV-Vis assays. However, in a 2023 study, 50 mM this compound quenched SYBR Green I fluorescence by 8% vs. PBS. Recommendations:

  • Perform baseline correction using this compound-only controls.
  • Avoid concentrations >25 mM in sensitive fluorophore systems .

Addressing pH Drift in Long-Term this compound-Buffered Cultures
While this compound is stable under most conditions, prolonged cultures (>72 hours) may experience pH drift due to metabolite accumulation (e.g., lactate). A 2025 protocol recommends:

  • Daily pH monitoring with non-invasive probes.
  • Supplementing with 5 mM sodium pyruvate to buffer metabolic byproducts .

Q. Future Research Directions

  • Toxicity Mechanisms : Investigate this compound’s impact on organelle-specific stress (e.g., ER, lysosomes) using CRISPR-based reporters .
  • Synthetic Alternatives : Develop this compound derivatives with enhanced metal-ion resistance for metalloenzyme studies .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKMHFZQWWAIEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

75277-39-3 (mono-hydrochloride salt)
Record name HEPES
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DSSTOX Substance ID

DTXSID5040382
Record name (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid
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Molecular Weight

238.31 g/mol
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Physical Description

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-
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CAS No.

7365-45-9
Record name 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid
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Record name 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-
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Record name 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid
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Record name HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID
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